5-Isopropylpyrrolidine-2,4-dione
Overview
Description
5-Isopropylpyrrolidine-2,4-dione is a heterocyclic organic compound that features a five-membered pyrrolidine ring with two keto groups at positions 2 and 4, and an isopropyl group at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
5-Isopropylpyrrolidine-2,4-dione is a derivative of pyrrolidine-2,4-dione, which has been found to have potential antifungal properties . The primary targets of this compound are fungi such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum .
Mode of Action
It is known that the compound interacts with its targets by inhibiting their growth . This is likely achieved through the disruption of essential biological processes within the fungal cells, although the specific mechanisms are yet to be elucidated.
Biochemical Pathways
Given its antifungal properties, it is likely that the compound interferes with the pathways responsible for the growth and reproduction of fungi . The downstream effects of this interference would include the inhibition of fungal growth and potentially the death of the fungal cells.
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . In some cases, the compound has been found to be more effective than commercial fungicides . For example, one study found that a target compound of this compound inhibited the growth of Rhizoctonia solani in vitro with an EC50 value of 0.39 μg mL−1, which was better than the commercialized fungicide boscalid (2.21 μg mL−1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve the optimization of the Paal-Knorr synthesis for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrolidine-2,4-diones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Isopropylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a scaffold for the development of enzyme inhibitors.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isopropylpyrrolidine-2,4-dione include:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Pyrrolidine-2-one
- Prolinol
Uniqueness
This compound is unique due to the presence of the isopropyl group at position 5, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
5-propan-2-ylpyrrolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCAPFRIWBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575452 | |
Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115084-80-5 | |
Record name | 5-(Propan-2-yl)pyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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